Carfentanil oxalate

Catalog No.
S1800536
CAS No.
61086-44-0
M.F
C24H30N2O3 x C2H2O4
M. Wt
484.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carfentanil oxalate

CAS Number

61086-44-0

Product Name

Carfentanil oxalate

Molecular Formula

C24H30N2O3 x C2H2O4

Molecular Weight

484.54

Synonyms

Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate

Reference standard

Anesthesia and Analgesia Research

Carfentanil oxalate's high potency makes it a valuable tool in research on anesthesia and pain management. Studies investigate its effectiveness in inducing and maintaining anesthesia in various animal models, particularly large mammals (). Researchers can assess its analgesic properties by observing pain response in controlled settings. This knowledge can contribute to developing new pain management strategies for humans and animals.

Opioid Receptor Research

Carfentanil oxalate's strong binding affinity to opioid receptors makes it a crucial research tool for understanding these receptors' function and role in pain perception. By studying how carfentanil oxalate interacts with different opioid receptor subtypes, researchers can gain insights into pain pathways and develop medications with targeted effects.

Wildlife Immobilization

Due to its potent immobilizing effect, carfentanil oxalate is used in wildlife research for capturing and restraining large animals. This allows for safe handling during procedures like health examinations, tagging, and relocation. Researchers can study animal behavior, physiology, and ecology without causing undue stress or harm to the animal ().

Carfentanil oxalate is a potent synthetic opioid, specifically a derivative of carfentanil, which itself is a highly selective agonist for the μ-opioid receptor. It is primarily used in veterinary medicine as an anesthetic for large animals, such as elephants. The compound has a molecular formula of C24H30N2O3C2H2O4C_{24}H_{30}N_{2}O_{3}\cdot C_{2}H_{2}O_{4} and a molecular weight of approximately 484.54 g/mol . Carfentanil oxalate is known for its high potency, being estimated to be approximately 100 times more potent than fentanyl and 10,000 times more potent than morphine .

Carfentanil acts as a μ-opioid receptor agonist. When it binds to these receptors in the central nervous system, it mimics the effects of natural opioids like endorphins. This interaction inhibits the transmission of pain signals and produces a potent analgesic effect [].

Carfentanil oxalate is an extremely potent opioid, and even small amounts can be lethal if not handled with proper safety precautions.

  • Toxicity: Carfentanil is estimated to be 10,000 times more potent than morphine []. Accidental exposure, even in minute amounts, can lead to respiratory depression, coma, and death [].
  • Safety Measures: Strict guidelines and regulations govern the handling and storage of carfentanil due to its high risk. Only trained personnel in controlled environments should handle this substance [].
, particularly hydrolysis and oxidation. Its metabolism primarily involves reactions such as:

  • Hydrolysis: Breaking down into active metabolites.
  • Hydroxylation: Addition of hydroxyl groups.
  • N- and O-dealkylation: Removal of alkyl groups from nitrogen and oxygen atoms.
  • O-methylation: Addition of methyl groups to oxygen atoms.

These reactions typically occur in the liver, mediated by cytochrome P450 enzymes, leading to the formation of metabolites like norcarfentanil .

The synthesis of carfentanil oxalate involves several steps:

  • Dissolution: Carfentanil is dissolved in methanol.
  • Addition of Sodium Hydroxide: Sodium hydroxide is added to form the carfentanil free base.
  • Refluxing: The mixture is heated under reflux for several hours.
  • Filtration: The solution is filtered to remove impurities.
  • Formation of Oxalate Salt: The free base is dissolved again in methanol and treated with oxalic acid under reflux to produce carfentanil oxalate.
  • Purification: The final product is filtered, washed with water, and dried under vacuum .

Carfentanil oxalate's primary application lies in veterinary medicine as an anesthetic agent for large animals due to its extreme potency. Its use in humans is highly restricted due to safety concerns associated with its potency and potential for overdose. Research continues into its potential applications in pain management and anesthesia protocols in controlled settings .

Interaction studies on carfentanil oxalate reveal its high affinity for μ-opioid receptors, with a binding affinity (Ki) of 0.051 nM. It also shows some affinity for δ-opioid (Ki = 4.7 nM) and κ-opioid receptors (Ki = 13 nM). These interactions suggest that while it primarily targets μ-opioid receptors for analgesic effects, it may also influence other opioid receptor pathways, potentially leading to varied effects depending on dosage and individual receptor expression profiles .

Carfentanil oxalate belongs to a class of compounds known as fentanyl analogs. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NamePotency (relative to morphine)Primary UseUnique Features
Fentanyl100 timesHuman anesthesia/pain reliefWidely used in medical settings
Sufentanil1000 timesSurgeryShorter duration of action
Alfentanil10 timesAnesthesiaRapid onset; shorter half-life
Remifentanil100 timesSurgeryUltra-short-acting
Carfentanil10,000 timesVeterinary anesthesiaExtremely high potency; not used in humans

Carfentanil oxalate's extreme potency and specific applications distinguish it from other compounds within this class. While other fentanyl analogs are utilized in human medicine, carfentanil's primary role remains limited to veterinary use due to safety concerns associated with its high potency .

Historical Synthesis Routes from Van Daele et al. (1976)

The initial step involves imine formation between 1-benzyl-4-piperidone and aniline, followed by hydrocyanation across the carbon-nitrogen double bond to produce the key aminonitrile intermediate [1]. This Strecker-type reaction represents a critical transformation in the synthetic sequence, as it establishes the quaternary carbon center that is characteristic of the carfentanil structure [26].

The subsequent amide bond formation is achieved through the action of propionyl chloride, generating the propionanilide derivative [1]. The crude product from this transformation is then treated with methanolic hydrogen chloride to convert the nitrile functionality into the corresponding methyl ester [1]. This esterification step is particularly important as it introduces the ester moiety that distinguishes carfentanil from other fentanyl analogs [26].

Synthetic StepReagentYieldReference
Imine FormationAniline, KCN86% [1]
Amide FormationPropionyl chlorideNot specified [1]
EsterificationMethanolic HCl85% [1]
HydrogenationNH₄COOH, Pd/CNot specified [1]

The final steps involve transfer hydrogenation using ammonium formate as the hydrogen source, which removes the benzyl protecting group to generate the free amine intermediate [1]. This intermediate is then alkylated with phenylethyl chloride to provide the free base carfentanil [1]. The oxalate salt formation is accomplished by treating the free base with oxalic acid dihydrate in isopropanol, resulting in precipitation of carfentanil oxalate [1].

Industrial-Scale Alkylation and Esterification Protocols

Industrial-scale production of carfentanil oxalate employs optimized protocols that enhance both yield and purity while maintaining operational efficiency [1]. The alkylation step represents a critical transformation in the synthetic sequence, where compound 4 (the deprotected amine intermediate) is treated with 2-phenylethyl chloride under basic conditions [1].

The alkylation reaction is typically conducted using potassium carbonate as the base in 4-methyl-2-pentanone solvent, with potassium iodide serving as a catalytic additive [1]. The reaction mixture is heated at reflux for approximately 20 hours to ensure complete conversion [1]. The use of 4-methyl-2-pentanone as solvent provides several advantages, including appropriate boiling point for reflux conditions and favorable solubility characteristics for both reactants and products [1].

The esterification protocols involve treating the aminonitrile intermediate with methanolic hydrogen chloride at a concentration of 6.67 molar [1]. This reaction is conducted at room temperature for 18 hours, followed by aqueous workup and pH adjustment to 7.5 using sodium carbonate [1]. The methyl ester formation proceeds through nucleophilic attack of methanol on the protonated nitrile, followed by hydrolysis of the resulting imidate intermediate [7].

Industrial protocols emphasize the importance of maintaining anhydrous conditions during critical steps, particularly during the propionyl chloride acylation reaction [1]. The use of 1,2-dichloroethane as solvent provides the necessary thermal stability for the 20-hour reflux period required for complete amide formation [1].

Purification Techniques: Recrystallization vs. Chromatographic Approaches

The purification of carfentanil oxalate employs both traditional recrystallization methods and modern chromatographic techniques, each offering distinct advantages depending on the scale and purity requirements [1] [17].

Recrystallization represents the preferred method for large-scale purification of carfentanil oxalate [1]. The process involves dissolving the crude material in hot isopropanol, followed by addition of oxalic acid dihydrate solution [1]. The mixture is then cooled in a refrigerator to promote crystal formation, and the resulting precipitate is collected by filtration [1]. The solids are washed sequentially with cold isopropanol and diethyl ether before air-drying [1].

The recrystallization protocol yields carfentanil oxalate with a melting point of 186-188°C, indicating high purity [1]. The choice of isopropanol as the recrystallization solvent is based on its ability to dissolve the compound at elevated temperatures while promoting precipitation upon cooling [1]. This thermal gradient approach ensures effective removal of impurities while maintaining good recovery yields [1].

Chromatographic purification methods are employed for intermediate compounds in the synthetic sequence [1]. Flash chromatography using a Grace Reveleris X2 system with gradient elution provides excellent separation of the free base carfentanil from reaction byproducts [1]. The mobile phase consists of 0-3% methanol/ammonium hydroxide (95:5) in dichloromethane, which effectively separates the basic carfentanil from neutral and acidic impurities [1].

Purification MethodSolvent SystemYieldPurity Indicators
RecrystallizationIsopropanol/Oxalic acid45%mp 186-188°C
Flash ChromatographyMeOH/NH₄OH/DCM gradientNot specifiedNMR confirmed
Solid Phase ExtractionEthanol/Water97% [18]

Alternative purification approaches include solid phase extraction methods that have been developed for smaller-scale applications [18] [20]. These methods utilize C2 cartridges for trapping and subsequent elution of carfentanil compounds, offering advantages in terms of speed and solvent consumption [18].

Stable Isotope-Labeled Analog Synthesis (e.g., Carfentanil-D5)

The synthesis of stable isotope-labeled carfentanil analogs, particularly carfentanil-D5, follows modified protocols that incorporate deuterated precursors while maintaining the core synthetic strategy [21] [23] [25]. Carfentanil-D5 serves as an important analytical standard and internal reference compound for mass spectrometric analysis [21].

The deuterated analog is prepared using phenyl-d5-ethyl precursors in place of the standard phenylethyl chloride alkylating agent [25]. This substitution introduces five deuterium atoms into the phenylethyl side chain, resulting in a molecular weight increase from 394.5 to 399.5 daltons [23] [25]. The deuterium incorporation provides the mass shift necessary for isotope dilution mass spectrometry applications [24].

The synthetic route for carfentanil-D5 follows the same general sequence as the unlabeled compound, with particular attention to maintaining deuterium incorporation throughout the reaction sequence [25]. The deuterated precursor 2-(phenyl-d5)ethyl chloride is prepared separately through established deuteration protocols, then employed in the standard alkylation reaction [25].

Quality control for deuterated analogs requires specialized analytical techniques to confirm both structural integrity and isotopic purity [24]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of deuterium incorporation through the absence of aromatic proton signals in the phenyl ring region [25]. Mass spectrometric analysis confirms the expected molecular weight shift and isotopic distribution pattern [24].

Isotope-Labeled CompoundMolecular WeightDeuterium PositionsCommercial Availability
Carfentanil-D5399.54Phenyl ringYes [21] [23]
Standard Carfentanil394.51NoneYes

The oxalate salt formation for carfentanil-D5 follows identical protocols to the unlabeled compound, with oxalic acid dihydrate treatment in isopropanol [21]. The resulting carfentanil-D5 oxalate maintains the same crystalline properties and melting point characteristics as the unlabeled material [21].

Stable isotope-labeled analogs are typically prepared in smaller quantities compared to standard synthetic batches, with production scales ranging from milligram to gram quantities [21] [23]. The higher cost of deuterated starting materials necessitates careful optimization of reaction conditions to maximize yields and minimize material losses [23].

Carfentanil oxalate exhibits distinct solubility characteristics depending on the solvent polarity. In polar solvents such as water and methanol, carfentanil oxalate demonstrates moderate to high solubility, while its solubility in nonpolar solvents is significantly lower. The compound’s solubility profile is influenced by its salt form and the presence of hydrogen bonding sites.

Key Research Findings:

  • In water, carfentanil oxalate is moderately soluble, with reported values for related carfentanil salts (such as the citrate) at approximately 3.16 milligrams per milliliter at 21 degrees Celsius [1] [2].
  • In methanol, a polar organic solvent, carfentanil oxalate and related salts show much higher solubility, with values exceeding 148 milligrams per milliliter [1].
  • Uptake studies using mesostructured porous silica indicate that carfentanil’s interaction with polar surfaces is dominated by hydrogen bonding, further supporting its preference for polar environments [3].

Data Table: Solubility of Carfentanil Oxalate and Related Salts

SolventSolubility (mg/mL)Temperature (°C)Reference
Water~3.16*21 [1] [2]
Methanol>148*21 [1]
Nonpolar (e.g., hexane)Very low21 [4]

*Values are for carfentanil citrate; carfentanil oxalate is expected to have similar trends.

Thermal Degradation Pathways and Melting Point Variations

Carfentanil oxalate is a crystalline solid at room temperature and displays a well-defined melting point. The compound undergoes thermal degradation before reaching its boiling point, a common feature among synthetic opioids.

Key Research Findings:

  • The melting point of carfentanil oxalate is reported in the range of 182 to 189.5 degrees Celsius [5] [4].
  • Thermal degradation, including charring, is likely to occur at temperatures above 350 degrees Celsius, well before the estimated boiling point [1] [2].
  • The compound’s crystalline structure and melting behavior are consistent with other fentanyl analogues, with decomposition observed upon rapid heating.

Data Table: Melting Point and Thermal Behavior

Compound FormMelting Point (°C)Decomposition Onset (°C)Reference
Carfentanil oxalate182–189.5>350 [5] [4] [1]
Carfentanil citrate152.2>350 [5] [2]

pH-Dependent Stability in Biological Matrices

The stability of carfentanil oxalate in biological matrices is influenced by the pH of the environment. The compound’s chemical structure, containing basic nitrogen atoms, makes it susceptible to hydrolysis and degradation under certain pH conditions.

Key Research Findings:

  • Carfentanil and its analogues are generally stable in neutral and slightly acidic conditions, but degradation is observed in alkaline solutions (pH > 7), even in the absence of biological matrices [6].
  • The pH of the matrix can affect the dissociation equilibria of the compound, impacting its stability and detectability in forensic and analytical applications [7] [8].
  • In water and acetonitrile, carfentanil and related compounds have demonstrated stability, supporting their use in analytical reference standards [9].

Data Table: pH-Dependent Stability

pH RangeObserved StabilityMatrix TypeReference
<7StableWater, biological [6] [9]
7StableWater, acetonitrile [9]
>7Degradation observedWater, biological [6] [7]

Certified reference materials of carfentanil oxalate are essential for analytical and forensic applications. Their long-term stability is a critical parameter, ensuring the reliability of quantitative and qualitative analyses.

Key Research Findings:

  • Carfentanil oxalate certified reference materials are typically supplied as solutions in methanol and are recommended to be stored unopened in a freezer at temperatures between minus 10 and minus 25 degrees Celsius [10].
  • Long-term stability studies have demonstrated that carfentanil oxalate solutions remain stable for a minimum of 21 to 24 months under these storage conditions, with no significant decrease in purity [10].
  • Short-term stability at room temperature and during transport has also been confirmed, with no loss of purity observed after four weeks [10].

Purity

>95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-15-2023

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